molecular formula C16H13N3O6S B2518070 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476641-61-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No. B2518070
M. Wt: 375.36
InChI Key: FXQGGLCGJAWQGO-UHFFFAOYSA-N
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Description

Synthesis and Evaluation of Novel Electrophilic Nitrofuran Carboxamides

The study presented in the first paper focuses on the synthesis of a series of 5-nitrofuran-2- and 3-carboxamides with alkylating side-chains. These compounds were synthesized to test their potential as radiosensitizers, which could enhance the lethal effects of ionizing radiation on hypoxic Chinese hamster cells (V79), and as bioreductively activated cytotoxins that could selectively target hypoxic cells. The synthesized nitrofurans demonstrated superior radiosensitizing efficiency compared to known nitroimidazoles and showed a correlation between their radiosensitizing ability and high electron affinity. Despite their in vitro efficacy, these compounds exhibited limited radiosensitizing activity in vivo within KHT sarcomas in mice. Additionally, the nitrofurans were found to be more toxic to hypoxic cells than to oxic cells, although they were less effective in differentiating between the two compared to similar nitroimidazoles previously reported .

Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins

The second paper describes the synthesis of 2- and 3-nitrothiophene-5-carboxamides with various side chains, including N-(omega-aminoalkyl) and N-(oxiranylmethyl) groups. These compounds were synthesized by reacting thiophenecarbonyl chloride with the corresponding amines and by epoxidation of N-allylamides. The resulting nitrothiophenes were evaluated for their radiosensitizing properties and their ability to act as selective cytotoxins when bioreductively activated. The study found that the most potent radiosensitizers were those with strong tertiary amine bases or oxiranes in the side chain. In vivo studies indicated that one of the compounds, 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide, caused slight radiosensitization of KHT sarcoma in mice at a specific dosage, but higher doses were not feasible due to systemic toxicity .

Molecular Structure Analysis

Both studies involve the synthesis of nitrofuran and nitrothiophene derivatives, which are characterized by the presence of a nitro group and a heterocyclic ring. The nitro group is a key functional group that contributes to the electron affinity of these compounds, which is an important factor in their radiosensitizing properties. The presence of various side chains, such as alkylating groups or tertiary amines, plays a significant role in the biological activity of these compounds, influencing their cytotoxicity and ability to sensitize cells to radiation.

Chemical Reactions Analysis

The synthesis of these compounds involves reactions such as the treatment of carbonyl chlorides with amines and the epoxidation of allylamides. These reactions introduce electrophilic or basic substituents into the nitrofuran and nitrothiophene rings, which are crucial for the compounds' biological activities. The electrophilic nature of these compounds allows them to interact with cellular components under hypoxic conditions, leading to selective toxicity towards hypoxic cells.

Physical and Chemical Properties Analysis

Scientific Research Applications

Nitrofurans in Disease Treatment and Management

Nitrofurans, including compounds with similar structural features to N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, have been extensively researched for their medicinal properties. Nitazoxanide, a related nitrothiazole compound, has been explored for its broad-spectrum antiviral, antibacterial, and antiparasitic activities. It shows potential in treating infections caused by Gram-positive and Gram-negative bacteria, parasites, certain viruses, and has been proposed for treating symptoms of coronavirus infection. The mechanism of action is attributed to interference with pyruvate-ferredoxin oxidoreductase, crucial for anaerobic energy metabolism in pathogens (Bharti et al., 2021).

Antitumor Activity

Compounds structurally related to the query compound, particularly imidazole derivatives, have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole derivatives, have shown potential in preclinical testing for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, which share a similar thiazole core with the query compound, has focused on developing alternative antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing significant potential as therapeutic agents (Raut et al., 2020).

Nitrofurans in Urinary Tract Infection Management

Nitrofurans, such as nitrofurantoin and nitrofurazone, have been established in clinical use for their effectiveness against a wide spectrum of bacteria, including common urinary tract pathogens. Their primary use in treating genitourinary infections highlights the continued interest in nitrofurans for medical applications, particularly in an era of growing bacterial resistance to antibacterials (Guay, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis process, and investigation of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQGGLCGJAWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

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